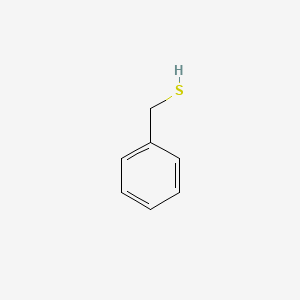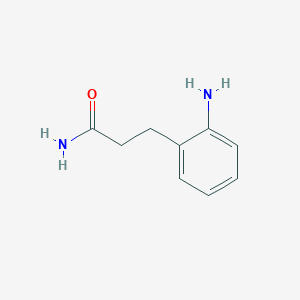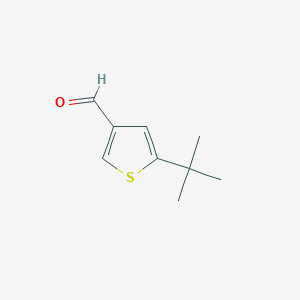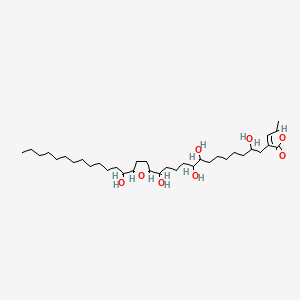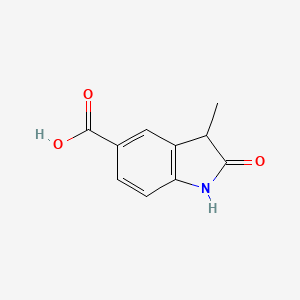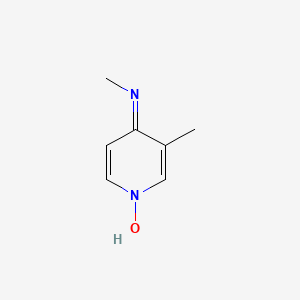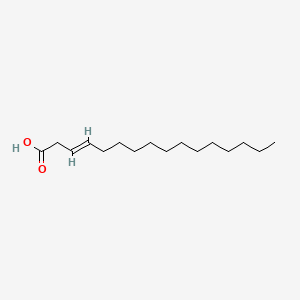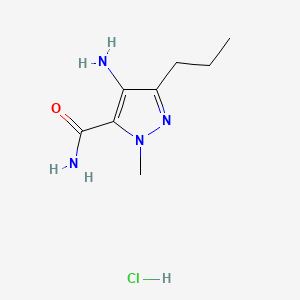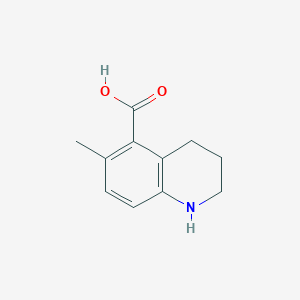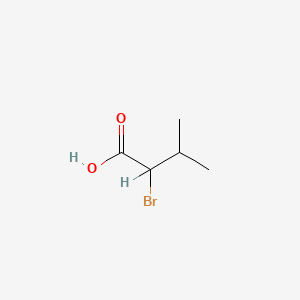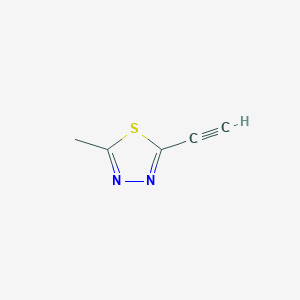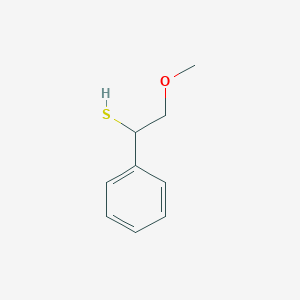
((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate: is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a nitrate group attached to a bicyclic ring system, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Nitration: The final step involves the nitration of the hydroxy-substituted bicyclic compound. This can be done using nitric acid or a nitrate ester in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrate group to an amine or other reduced forms.
Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biochemical pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which ((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrate group can participate in hydrogen bonding or electrostatic interactions, while the bicyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- Dimethyl 2,6-pyridinedicarboxylate
- Levalbuterol Related Compound D
Comparison:
- Structural Uniqueness: ((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate has a unique bicyclic structure that distinguishes it from other similar compounds.
- Functional Groups: The presence of both a hydroxy group and a nitrate group provides unique reactivity compared to compounds with only one of these groups.
- Applications: While similar compounds may have applications in catalysis or drug development, the specific combination of functional groups in this compound offers distinct advantages in certain reactions and applications.
Propiedades
Número CAS |
16908-90-0 |
|---|---|
Fórmula molecular |
C6H9NO6 |
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
[(3R,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate |
InChI |
InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Clave InChI |
YWXYYJSYQOXTPL-KVTDHHQDSA-N |
SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O |
SMILES isomérico |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O |
SMILES canónico |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


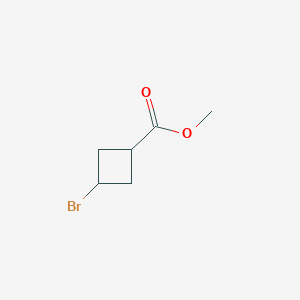
![Fmoc-3-Fluoroalanine-2-[d]](/img/structure/B3419991.png)
